1-Allyl Substitution Reduces A1 Adenosine Receptor Affinity
The 1-allyl-3,7-dimethyl substitution pattern of this compound results in a Ki of 9.0 ± 0.1 µM at rat brain A1 adenosine receptors, compared to 0.076 ± 0.012 µM for 1,3-dimethyl-8-phenylxanthine (compound 1 in the same study)—a 118-fold reduction in A1 affinity directly attributable to the combined effects of N7-methylation and N1-allyl substitution [1]. At A2 receptors, the Ki is 12 ± 1 µM versus 0.97 ± 0.06 µM for the comparator, representing a 12.4-fold reduction [1]. This demonstrates that the 1-allyl-3,7-dimethyl configuration selectively attenuates A1 affinity far more than A2 affinity relative to the 1,3-dimethyl parent scaffold.
| Evidence Dimension | A1 adenosine receptor binding affinity (Ki) in rat brain membranes |
|---|---|
| Target Compound Data | A1 Ki = 9.0 ± 0.1 µM; A2 Ki = 12 ± 1 µM |
| Comparator Or Baseline | 1,3-Dimethyl-8-phenylxanthine: A1 Ki = 0.076 ± 0.012 µM; A2 Ki = 0.97 ± 0.06 µM |
| Quantified Difference | A1 affinity reduced 118-fold; A2 affinity reduced 12.4-fold |
| Conditions | Radioligand binding assay using [³H]PIA at A1 receptors and [³H]CGS 21680 at A2 receptors in rat brain membrane preparations (Jacobson et al., 1993) |
Why This Matters
Procurement of the correct 1-allyl-3,7-dimethyl analog ensures investigators obtain the intended moderate-affinity, non-selective adenosine receptor antagonist rather than a high-affinity A1-selective tool compound that would confound experimental interpretation.
- [1] Jacobson KA, Shi D, Gallo-Rodriguez C, Manning M Jr, Müller C, Daly JW, Neumeyer JL, Kiriasis L, Pfleiderer W. Effect of trifluoromethyl and other substituents on activity of xanthines at adenosine receptors. J Med Chem. 1993;36(18):2639-2644. View Source
